1-Acetyl-1-benzoylcyclopropane
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Overview
Description
1-Acetyl-1-benzoylcyclopropane is an organic compound with the molecular formula C12H12O2 It is characterized by a cyclopropane ring substituted with acetyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1-benzoylcyclopropane can be synthesized through the reaction of cyclopropane derivatives with acetyl and benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1-benzoylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the cyclopropane ring under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid and acetic acid derivatives.
Reduction: Formation of alcohols such as benzyl alcohol and cyclopropanol.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-Acetyl-1-benzoylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-1-benzoylcyclopropane involves its interaction with various molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
- 1-Acetyl-2-benzoylcyclopropane
- 1-Benzoyl-2-acetylcyclopropane
- 1-Acetyl-1-phenylcyclopropane
Comparison: 1-Acetyl-1-benzoylcyclopropane is unique due to the specific positioning of the acetyl and benzoyl groups on the cyclopropane ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both electron-withdrawing groups on the same carbon enhances the compound’s stability and reactivity in certain chemical reactions .
Properties
CAS No. |
5186-09-4 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(1-benzoylcyclopropyl)ethanone |
InChI |
InChI=1S/C12H12O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
CXGABAPZPANLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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